![molecular formula C16H15N B11883656 1-(4-Methylphenyl)-3,4-dihydroisoquinoline CAS No. 61305-03-1](/img/structure/B11883656.png)
1-(4-Methylphenyl)-3,4-dihydroisoquinoline
Overview
Description
1-(p-Tolyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines It features a dihydroisoquinoline core substituted with a p-tolyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride.
Industrial Production Methods: Industrial production of 1-(p-Tolyl)-3,4-dihydroisoquinoline may involve large-scale Pictet-Spengler reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Research has shown that derivatives of 3,4-dihydroisoquinoline possess notable antimicrobial properties. A study evaluating isoquinoline dipeptides found significant antibacterial activity against Escherichia coli, suggesting that modifications to the isoquinoline structure can enhance efficacy against bacterial strains .
- Anticonvulsant Properties : Various studies have demonstrated that certain derivatives of 3,4-dihydroisoquinoline exhibit anticonvulsant effects. For instance, compounds containing heterocycles have been evaluated for their ability to protect against seizures in animal models, indicating potential applications in epilepsy treatment .
- PARP Inhibition : A novel scaffold based on 3,4-dihydroisoquinoline has been developed as a poly(ADP-ribose) polymerase (PARP) inhibitor. This class of compounds showed promising results in inhibiting cancer cell growth and may serve as a basis for developing new cancer therapies .
Case Study 1: Antimicrobial Efficacy
A series of novel isoquinoline dipeptides were synthesized and tested for their antimicrobial properties. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases. The binding affinity studies revealed significant interactions with bacterial DNA gyrase, further supporting their potential as antimicrobial agents .
Case Study 2: Anticonvulsant Activity
In a study assessing the anticonvulsant activity of various 3,4-dihydroisoquinoline derivatives, several compounds were found to effectively reduce seizure activity in rodent models. Notably, one compound demonstrated an ED50 value indicating high potency compared to existing anticonvulsant medications. This suggests that further exploration of these derivatives could lead to new treatments for seizure disorders .
Case Study 3: Cancer Therapeutics
The development of a new series of 3,4-dihydroisoquinolone-4-carboxamide derivatives aimed at inhibiting PARP has shown promising results. The lead compound exhibited a significantly lower IC50 compared to established PARP inhibitors like Olaparib, highlighting its potential as a more effective cancer therapy with favorable pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(p-Tolyl)-isoquinoline: Lacks the dihydro component, making it less flexible in certain reactions.
1-(p-Tolyl)-tetrahydroisoquinoline: Fully saturated version, differing in reactivity and stability.
1-(p-Tolyl)-quinoline: Different core structure, leading to distinct chemical properties.
Uniqueness: 1-(p-Tolyl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of the dihydroisoquinoline core. This structure imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
Biological Activity
1-(4-Methylphenyl)-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline class, which has garnered attention due to its diverse biological activities. Isoquinoline derivatives are known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Specifically, research indicates that certain derivatives can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial in cancer cell survival and proliferation. In vitro assays revealed that some isoquinoline derivatives achieved over 80% inhibition of PARP1 at concentrations as low as 1 µM .
2. Antimicrobial Activity
Isoquinoline compounds have also been evaluated for their antimicrobial properties. A study found that derivatives of 3,4-dihydroisoquinolines exhibited significant antibacterial activity against various strains. The structure-activity relationship (SAR) analysis indicated that substitutions on the isoquinoline ring could enhance antibacterial efficacy .
3. Enzyme Inhibition
The compound has been investigated for its potential as a urease inhibitor. A series of carbothioamide analogues derived from 3,4-dihydroisoquinolines demonstrated moderate to significant urease inhibitory effects, with some compounds showing IC50 values lower than standard inhibitors . This suggests that this compound may possess similar enzyme-inhibiting capabilities.
Case Study 1: Anticancer Potential
In a comparative study involving various isoquinoline derivatives, researchers synthesized and tested multiple compounds for their ability to inhibit cancer cell lines. Among them, a derivative closely related to this compound showed an IC50 value of approximately 156 nM against PARP1, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent synthesis of several derivatives from this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compound with bromine substitution exhibited the highest activity profile among the tested derivatives .
Data Summary
Properties
IUPAC Name |
1-(4-methylphenyl)-3,4-dihydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROEYGMOBUPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473222 | |
Record name | Isoquinoline, 3,4-dihydro-1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61305-03-1 | |
Record name | Isoquinoline, 3,4-dihydro-1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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